CuAAC-Ready Terminal Alkyne vs. Saturated Propyl Analog
The target compound possesses a terminal alkyne (C≡C–H) that undergoes quantitative copper-catalyzed azide–alkyne cycloaddition (CuAAC) under standard conditions [1][2]. Its direct saturated comparator, 6-[methyl(propyl)amino]pyridine-3-carboxylic acid (CAS 960060-94-0), bears an n-propyl side chain and is structurally incapable of participating in CuAAC . This is a binary, not a graded, functional difference: the target compound can be chemoselectively ligated to azide-functionalized payloads (fluorophores, biotin, PEG, oligonucleotides), whereas the saturated comparator cannot.
| Evidence Dimension | Click-chemistry competence (CuAAC reactivity) |
|---|---|
| Target Compound Data | Terminal alkyne present – CuAAC-competent |
| Comparator Or Baseline | 6-[Methyl(propyl)amino]pyridine-3-carboxylic acid – saturated n-propyl side chain; no alkyne functionality |
| Quantified Difference | Binary – reactive vs. unreactive under CuAAC conditions |
| Conditions | Standard CuAAC conditions (CuSO₄/sodium ascorbate, rt, aqueous/organic co-solvent); reactivity is a structural property, not an assay readout |
Why This Matters
For procurement decisions in medicinal-chemistry or chemical-biology projects that rely on alkyne handles for downstream functionalisation, selection of the saturated analog would impose a complete synthetic dead-end requiring redesign of the conjugation strategy.
- [1] Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes. Angew. Chem. Int. Ed. 2002, 41, 2596–2599. View Source
- [2] Meldal, M.; Tornøe, C. W. Cu-Catalyzed Azide–Alkyne Cycloaddition. Chem. Rev. 2008, 108, 2952–3015. View Source
